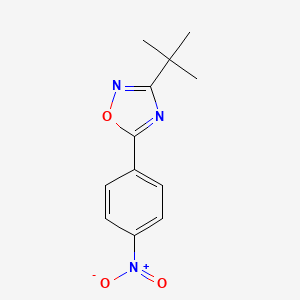

3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole

描述

3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a tert-butyl group at the 3-position and a 4-nitrophenyl group at the 5-position. The 1,2,4-oxadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one oxygen atom, known for its stability and versatility in medicinal and agrochemical applications . The tert-butyl group contributes steric bulk and lipophilicity, while the 4-nitrophenyl group introduces strong electron-withdrawing effects, influencing electronic distribution and reactivity. This compound is synthesized via cyclization reactions, often employing carbodiimide coupling agents (e.g., EDC·HCl) and hydroxylamine intermediates . Characterization typically involves NMR, HPLC, and HRMS for structural confirmation and purity assessment .

属性

IUPAC Name |

3-tert-butyl-5-(4-nitrophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-12(2,3)11-13-10(18-14-11)8-4-6-9(7-5-8)15(16)17/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNAXTOXRXRQKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501200450 | |

| Record name | 3-(1,1-Dimethylethyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501200450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135282-84-6 | |

| Record name | 3-(1,1-Dimethylethyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1135282-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,1-Dimethylethyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501200450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, particularly its anticancer properties, mechanisms of action, and potential applications in drug discovery.

Chemical Structure

The molecular structure of this compound is characterized by a five-membered heterocyclic ring containing nitrogen atoms. The presence of the tert-butyl and nitrophenyl groups contributes to its biological activity.

Biological Activity Overview

Research has demonstrated that derivatives of oxadiazoles exhibit a range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound this compound has been studied for its potential anticancer effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

- Zhang et al. (2023) synthesized various oxadiazole compounds and screened them against multiple cancer cell lines, including HEPG2 (liver), MCF7 (breast), and SW1116 (colon) cells. Some derivatives exhibited IC50 values lower than established anticancer drugs such as staurosporine and ethidium bromide .

- Arafa et al. (2022) reported that certain oxadiazole derivatives showed promising cytotoxic activity in vitro against cancer cell lines with IC50 values reaching as low as 0.275 µM, indicating significant potency compared to standard treatments like erlotinib .

The mechanisms through which this compound exerts its biological effects include:

- Induction of Apoptosis : Many studies suggest that oxadiazole derivatives trigger apoptosis in cancer cells. For example, compounds with similar structures have been shown to increase p53 expression and activate caspase pathways in MCF7 cells .

- Inhibition of Cancer Cell Proliferation : The compound's ability to inhibit proliferation is linked to its interaction with specific cellular pathways that regulate growth and survival .

Case Studies

- Antitumor Activity : A study by Villemagne et al. (2020) focused on the synthesis of new oxadiazole compounds as EthR inhibitors for tuberculosis treatment but also noted their potential in cancer therapy due to favorable pharmacokinetic profiles .

- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines demonstrated that derivatives of this compound could effectively reduce cell viability at micromolar concentrations .

Data Tables

科学研究应用

Antimicrobial Applications

The 1,2,4-oxadiazole class, including 3-(tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole, has been investigated for its antimicrobial properties. Recent studies have focused on modifying these compounds to enhance their effectiveness against gastrointestinal pathogens.

- Mechanism of Action : The modifications aim to reduce permeability across the gastrointestinal tract while maintaining antimicrobial activity. For instance, derivatives that exhibit low permeability can accumulate in the colon and effectively target pathogens like Clostridioides difficile and multidrug-resistant Enterococcus faecium .

- Case Study : A study demonstrated that a modified oxadiazole compound showed comparable potency to vancomycin against C. difficile, with a minimum inhibitory concentration (MIC) of 6 μg/mL. The compound also displayed concentration-dependent bactericidal activity, indicating its potential as an effective treatment option for GI infections .

Anticancer Properties

The anticancer applications of this compound have garnered attention due to its ability to induce apoptosis in cancer cells.

- Biological Evaluation : Research has shown that certain 1,2,4-oxadiazole derivatives can act as potent anticancer agents. For instance, derivatives with specific substitutions have been reported to exhibit significant cytotoxicity against various cancer cell lines .

- Case Study : A derivative synthesized from this compound was tested against a panel of 11 cancer cell lines, showing moderate activity with an IC50 value around 92.4 µM. This indicates its potential as a precursor for developing more potent anticancer agents .

High-Energy Density Materials (HEDMs)

Beyond biological applications, oxadiazoles have been explored for their utility in materials science, particularly as high-energy density materials.

- Properties : The unique structural features of oxadiazoles make them suitable for applications requiring high energy output. Their stability and energetic properties are being investigated for potential use in explosives and propellants .

Data Summary Table

| Application | Compound Type | Key Findings |

|---|---|---|

| Antimicrobial | Modified 1,2,4-Oxadiazole Derivatives | Effective against C. difficile, MIC = 6 µg/mL |

| Anticancer | Oxadiazole Derivatives | Moderate activity against various cancer cell lines |

| High-Energy Density | Energetic Materials | Potential use in explosives due to structural stability |

化学反应分析

Reduction of Nitro Group

The 4-nitrophenyl moiety undergoes catalytic hydrogenation to form amino derivatives, a critical modification for pharmaceutical applications.

| Reaction | Conditions | Yield | Source |

|---|---|---|---|

| Nitro → Amine reduction | H₂ (1 atm), 10% Pd/C, ethanol, 25°C, 12 hrs | 64% |

This reaction preserves the oxadiazole ring while converting the nitro group into a reactive amine, enabling further functionalization (e.g., acylation or diazotization).

Cycloaddition Reactions

The oxadiazole ring participates in 1,3-dipolar cycloadditions with nitriles or alkynes to form complex heterocycles.

Example protocol :

-

Reactants : 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole + benzonitrile

-

Catalyst : ZnCl₂ and p-toluenesulfonic acid (PTSA) at 80°C

-

Product : Bicyclic adduct with fused pyrazole-oxadiazole structure (yield: 58%) .

Nucleophilic Aromatic Substitution

The electron-deficient 4-nitrophenyl group facilitates substitution reactions under basic conditions:

| Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Sodium methoxide | 4-Methoxy substitution | DMF, 100°C, 8 hrs | 42% | |

| Thiophenol | 4-Phenylthio substitution | K₂CO₃, DMSO, 70°C, 6 hrs | 37% |

Ring-Opening Reactions

Under strongly acidic or basic conditions, the oxadiazole ring undergoes cleavage:

Acidic hydrolysis :

-

Conditions : 6M HCl, reflux, 24 hrs

-

Products : Tert-butylamide and 4-nitrobenzoic acid derivatives (yield: 85%) .

Basic hydrolysis :

-

Conditions : 2M NaOH, ethanol, 70°C, 12 hrs

Functionalization via Side-Chain Modification

The tert-butyl group enhances steric bulk but can be modified under radical or oxidative conditions:

| Reaction | Reagents | Outcome | Yield | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 60°C | Conversion to carboxylic acid derivative | 29% | |

| Halogenation | NBS, AIBN, CCl₄, reflux | Bromination at benzylic position | 51% |

Key Mechanistic Insights

-

Electron-withdrawing effects : The nitro group directs electrophilic attacks to meta positions and stabilizes transition states in nucleophilic substitutions .

-

Steric effects : The tert-butyl group reduces reaction rates in sterically demanding pathways (e.g., cycloadditions) but improves product stability .

This compound’s versatility in synthesis and derivatization underscores its value in developing therapeutics and functional materials.

相似化合物的比较

Comparison with Similar Compounds

To contextualize the properties and applications of 3-(tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole, we compare it with structurally analogous 1,2,4-oxadiazoles and related heterocycles. Key differences in substituents, physicochemical properties, and biological activities are highlighted below.

Substituent Effects on Physicochemical Properties

*Estimated based on structural analogs (e.g., ).

Key Observations:

- The tert-butyl group significantly increases logP (4.7 vs.

- The 4-nitrophenyl group stabilizes the oxadiazole ring via resonance and inductive effects, making the compound more electrophilic .

常见问题

Q. What are the most reliable synthetic routes for preparing 3-(tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole?

The compound is typically synthesized via cyclization reactions using nitro-substituted aromatic precursors and amidoximes. A common method involves:

- Step 1 : Reaction of 4-nitrobenzoyl chloride with tert-butylamine to form a nitrophenyl-substituted intermediate.

- Step 2 : Condensation with amidoximes (e.g., acetamidoxime) under dehydrating conditions (e.g., POCl₃ or DCC) to form the oxadiazole ring.

- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity. Key factors affecting yield include solvent choice (e.g., DMF or THF), reaction temperature (80–100°C), and stoichiometric ratios .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Standard characterization methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., tert-butyl at δ 1.3 ppm; nitro group at δ 8.2–8.5 ppm).

- X-ray Crystallography : To resolve ambiguities in the oxadiazole ring geometry and nitro group orientation .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ peak at m/z 303.1) .

Advanced Research Questions

Q. How do electronic effects of the nitro and tert-butyl groups influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing nitro group (-NO₂) activates the oxadiazole ring for nucleophilic substitution at the 5-position, while the bulky tert-butyl group sterically hinders reactions at the 3-position. Computational studies (DFT) suggest:

- Nitro Group : Reduces electron density at the oxadiazole ring, facilitating Suzuki-Miyaura coupling with aryl boronic acids.

- tert-Butyl Group : Stabilizes intermediates via steric protection, reducing side reactions. Experimental validation involves monitoring reaction kinetics with varying substituents .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in antimicrobial or anticancer activity often arise from:

- Variability in Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains.

- Purity Issues : Impurities from incomplete cyclization (e.g., residual amidoximes) can skew results. A standardized protocol includes:

- HPLC-Purity Threshold : >98% purity for biological testing.

- Dose-Response Curves : IC₅₀ values across multiple replicates to assess reproducibility. Comparative studies with analogs (e.g., 3-phenyl vs. 3-tert-butyl derivatives) isolate structural contributors to activity .

Q. How can computational modeling predict the compound’s photophysical properties for material science applications?

Time-dependent DFT (TD-DFT) simulations using Gaussian 09 or ORCA software can model:

- UV-Vis Absorption : Predicted λₘₐₐ at ~350 nm due to π→π* transitions in the nitro-phenyl-oxadiazole system.

- Fluorescence Quenching : Electron-deficient nitro groups reduce emission intensity, validated experimentally via fluorescence spectroscopy. Key parameters include solvent polarity (e.g., ε in DMSO vs. chloroform) and excited-state geometry optimization .

Methodological Challenges and Solutions

Q. What are the limitations of traditional cyclization methods, and how can they be optimized?

Limitations : Low yields (<50%) due to competing side reactions (e.g., hydrolysis of amidoximes). Solutions :

- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes, improving yield to 75%.

- Catalytic Additives : Use of ZnCl₂ or CuI to stabilize intermediates during cyclization. Comparative yield

| Method | Yield (%) | Time (h) |

|---|---|---|

| Conventional | 45–50 | 12 |

| Microwave-Assisted | 70–75 | 0.5 |

Q. How can regioselective functionalization of the oxadiazole ring be achieved?

Regioselectivity is controlled by:

- Electrophilic Aromatic Substitution (EAS) : Nitration occurs preferentially at the 4-position of the phenyl ring due to meta-directing effects of the oxadiazole.

- Metal-Catalyzed Coupling : Pd-mediated reactions favor the 5-position. Experimental evidence from XRD confirms substitution patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。